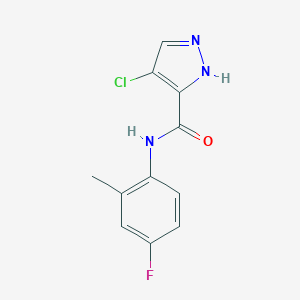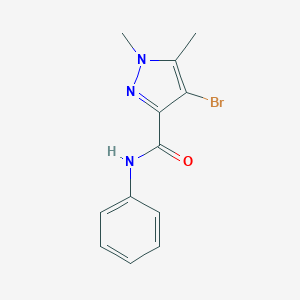![molecular formula C18H19NO3S B213740 Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate](/img/structure/B213740.png)
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate, also known as CPI-637, is a compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a small molecule inhibitor of bromodomain and extra-terminal (BET) proteins, which are involved in the regulation of gene expression.
Mécanisme D'action
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate acts as a small molecule inhibitor of BET proteins, which are involved in the regulation of gene expression. BET proteins play a critical role in the transcription of genes involved in inflammation, cancer, and fibrosis. By inhibiting BET proteins, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate can modulate the expression of these genes, leading to a reduction in inflammation, cancer cell growth, and fibrosis.
Biochemical and Physiological Effects:
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a range of biochemical and physiological effects. In preclinical studies, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-6, in animal models of disease. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit cancer cell growth and induce apoptosis in cancer cells. Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has also been shown to reduce fibrosis in animal models of liver disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its specificity for BET proteins, which allows for targeted modulation of gene expression. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a favorable pharmacokinetic profile, making it a promising candidate for further development. However, one limitation of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is its relatively low solubility, which may limit its use in certain experimental settings.
Orientations Futures
There are several future directions for the study of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. One area of interest is the potential use of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate in combination with other therapies for the treatment of cancer and inflammatory diseases. Additionally, further studies are needed to fully elucidate the mechanism of action of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate and its effects on gene expression. Finally, the development of more soluble derivatives of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate may expand its use in experimental settings.
In conclusion, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate is a promising compound that has potential therapeutic applications in various diseases. Its specificity for BET proteins and favorable pharmacokinetic profile make it a promising candidate for further development. Future studies will help to fully elucidate the mechanism of action of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate involves a series of chemical reactions that result in the formation of the final product. The starting material for the synthesis is 2-amino-4-phenylthiophene, which undergoes a reaction with cyclopropylcarbonyl chloride to form the intermediate cyclopropylcarbonyl-2-amino-4-phenylthiophene. This intermediate is then reacted with isopropyl 2-bromo-4-phenyl-3-thiophenecarboxylate to give the final product, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate. The synthesis of this compound has been optimized to yield high purity and yield.
Applications De Recherche Scientifique
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have anti-inflammatory, anti-cancer, and anti-fibrotic properties. In preclinical studies, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to inhibit the growth of cancer cells and reduce inflammation in animal models of disease. Additionally, Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate has been shown to have a beneficial effect on fibrosis in animal models of liver disease.
Propriétés
Nom du produit |
Isopropyl 2-[(cyclopropylcarbonyl)amino]-4-phenyl-3-thiophenecarboxylate |
|---|---|
Formule moléculaire |
C18H19NO3S |
Poids moléculaire |
329.4 g/mol |
Nom IUPAC |
propan-2-yl 2-(cyclopropanecarbonylamino)-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C18H19NO3S/c1-11(2)22-18(21)15-14(12-6-4-3-5-7-12)10-23-17(15)19-16(20)13-8-9-13/h3-7,10-11,13H,8-9H2,1-2H3,(H,19,20) |
Clé InChI |
RRNHRMGSXVJGSW-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3 |
SMILES canonique |
CC(C)OC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3CC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



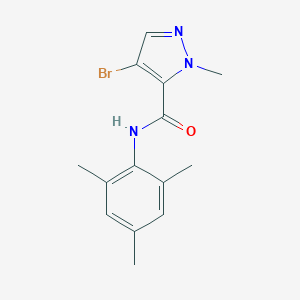
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B213658.png)
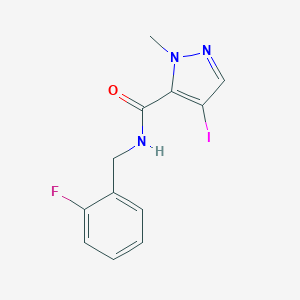
![N-[1-(3,4-dichlorobenzyl)-1H-pyrazol-4-yl]tetrahydro-2-furancarboxamide](/img/structure/B213660.png)
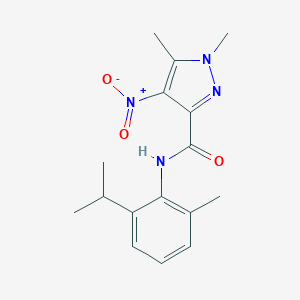
![4-[(3-methoxyphenoxy)methyl]-N-(3-methoxyphenyl)benzamide](/img/structure/B213667.png)
![4-bromo-1,3-dimethyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrazole-5-carboxamide](/img/structure/B213671.png)
![N-(4-fluorophenyl)-5-[(4-methyl-2-nitrophenoxy)methyl]furan-2-carboxamide](/img/structure/B213673.png)
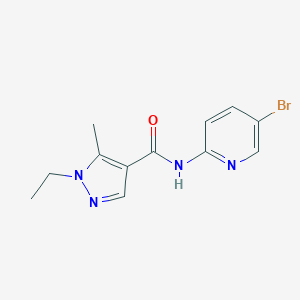
![N-(4-fluorobenzyl)-3-[(2,2,3,3-tetrafluoropropoxy)methyl]benzamide](/img/structure/B213675.png)
![N-(5-bromopyridin-2-yl)-5-[(4-chloro-5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B213676.png)
![4,5-Dimethyl-2-{[(2,4,6-trichlorophenoxy)acetyl]amino}-3-thiophenecarboxamide](/img/structure/B213679.png)
